5-Methyl-2-(propan-2-yl)cyclohexyl 2-chloroacetate
Overview
Description
5-Methyl-2-(propan-2-yl)cyclohexyl 2-chloroacetate is an organic compound with a molecular formula of C12H21ClO2. This compound is characterized by its cyclohexyl ring substituted with a methyl group and an isopropyl group, along with a chloroacetate ester functional group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(propan-2-yl)cyclohexyl 2-chloroacetate typically involves the esterification of 5-Methyl-2-(propan-2-yl)cyclohexanol with chloroacetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The crude product is typically purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(propan-2-yl)cyclohexyl 2-chloroacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetate group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-Methyl-2-(propan-2-yl)cyclohexanol and chloroacetic acid.
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the cyclohexyl ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or primary amines in solvents such as ethanol or dimethylformamide.
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid, or basic conditions using sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Major Products Formed
Nucleophilic Substitution: Products such as 5-Methyl-2-(propan-2-yl)cyclohexyl amines, ethers, or thioethers.
Hydrolysis: 5-Methyl-2-(propan-2-yl)cyclohexanol and chloroacetic acid.
Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.
Scientific Research Applications
5-Methyl-2-(propan-2-yl)cyclohexyl 2-chloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(propan-2-yl)cyclohexyl 2-chloroacetate depends on its specific application. In biological systems, it may interact with cellular components through its ester and chloroacetate functional groups. These interactions can lead to the inhibition of enzymes or disruption of cellular membranes, contributing to its antimicrobial or antifungal effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-(propan-2-yl)cyclohexyl acetate: Similar structure but with an acetate group instead of a chloroacetate group.
5-Methyl-2-(propan-2-yl)cyclohexyl benzenesulfonate: Contains a benzenesulfonate group instead of a chloroacetate group.
5-Methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate: Features a hydroxyacetate group instead of a chloroacetate group.
Uniqueness
5-Methyl-2-(propan-2-yl)cyclohexyl 2-chloroacetate is unique due to its chloroacetate functional group, which imparts distinct reactivity and potential biological activity. This compound’s ability to undergo nucleophilic substitution and hydrolysis makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-chloroacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClO2/c1-8(2)10-5-4-9(3)6-11(10)15-12(14)7-13/h8-11H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQPKRVACXDVNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CCl)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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